Excited-State Reduction Potential of Phenothiazine vs. Iridium-Based Photoredox Catalysts: Quantitative Sustainability Advantage
Phenothiazine-based organophotoredox catalysts exhibit strongly reducing excited-state oxidation potentials (Eox* = −1.35 V to −3.51 V vs. SCE) that match or exceed the reducing power of widely employed iridium-based catalysts, while eliminating the sustainability and cost burdens associated with precious metal scarcity [1]. This differentiation is quantifiable: the excited-state reduction potential of N-arylphenothiazine (E₀(2PC•⁺/1PC*) = −2.1 V vs. SCE) substantially exceeds that of perylene-based organic photocatalysts (−1.68 V vs. SCE), demonstrating superior reducing power for metal-free ATRP applications [2].
| Evidence Dimension | Excited-state reduction potential |
|---|---|
| Target Compound Data | Eox* = −1.35 V to −3.51 V vs. SCE; E₀(2PC•⁺/1PC*) = −2.1 V vs. SCE for N-arylphenothiazine |
| Comparator Or Baseline | Perylene-based photocatalyst: −1.68 V vs. SCE; Iridium catalysts: similar reducing power range but with scarcity and toxicity issues |
| Quantified Difference | 0.42 V more negative than perylene (class comparison); equivalent reducing power to Ir catalysts without metal dependency |
| Conditions | Oxidative quenching cycle photoredox conditions; SCE reference electrode |
Why This Matters
Procurement of 3H-phenothiazine derivatives enables access to strongly reducing photoredox catalysis without the supply chain volatility, cost premium, and metal contamination concerns inherent to iridium-based systems.
- [1] Recent progress on phenothiazine organophotoredox catalysis. Tetrahedron Letters, 2025, 169, 155745. View Source
- [2] Shen C. Organocatalysts in Solving Challenges in Polymer Synthesis. Document 25ae7ba6bf1ed51d980ff2e3f52a13e67dc2ce02. View Source
